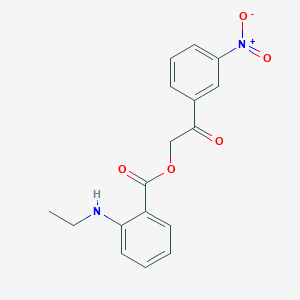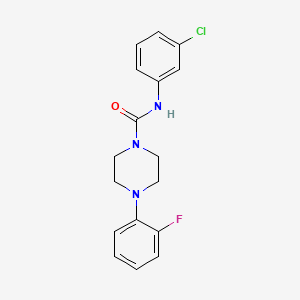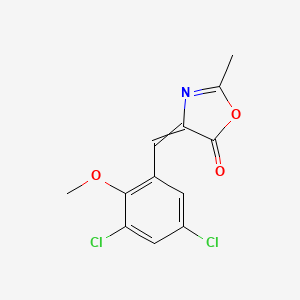
N,N-dimethyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carboxamide, also known as DPTP, is a synthetic compound that has gained attention in scientific research due to its potential use as a therapeutic agent. DPTP belongs to the class of pyrazole derivatives and has been found to exhibit promising biological activities.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carboxamide involves its ability to interact with various cellular targets. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammation process. N,N-dimethyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carboxamide also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects
N,N-dimethyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carboxamide has been shown to exert various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N,N-dimethyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carboxamide also increases the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Advantages and Limitations for Lab Experiments
The advantages of using N,N-dimethyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carboxamide in lab experiments include its high potency, selectivity, and low toxicity. However, one limitation is the lack of information regarding its pharmacokinetics and pharmacodynamics.
Future Directions
There are several future directions for research on N,N-dimethyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carboxamide. One direction is to investigate its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its use as an adjuvant therapy for cancer treatment. Additionally, further studies are needed to elucidate its mechanism of action and pharmacological properties.
In conclusion, N,N-dimethyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carboxamide is a promising synthetic compound that has shown potential use in treating various diseases. Its potent anti-inflammatory, antioxidant, and anticancer activities make it a subject of interest in scientific research. Further studies are needed to fully understand its mechanism of action and pharmacological properties.
Synthesis Methods
The synthesis of N,N-dimethyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carboxamide involves the reaction of 2-thienylhydrazine with ethyl acetoacetate, followed by cyclization with phenylhydrazine and subsequent N-methylation. The final product is obtained after purification through column chromatography.
Scientific Research Applications
N,N-dimethyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential use in treating various diseases. It has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. Studies have also shown that N,N-dimethyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carboxamide can inhibit the growth of cancer cells and induce apoptosis.
properties
IUPAC Name |
N,N-dimethyl-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-18(2)16(20)13-11-19(12-7-4-3-5-8-12)17-15(13)14-9-6-10-21-14/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANRSIZTYVDFNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN(N=C1C2=CC=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5877230.png)

![N-(2-methoxy-5-{[methyl(phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5877247.png)

![N-(2-phenylethyl)-2-[(3-phenylprop-2-en-1-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5877255.png)


![5-[(2,5-dichlorophenoxy)methyl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-2-furamide](/img/structure/B5877297.png)
![5-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5877298.png)
![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5877300.png)
![(3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5877311.png)


